[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
Description
Properties
IUPAC Name |
(R)-N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3/t29-,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPFTTAAOMKDCM-KVBUJHEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Sulfinamide Backbone
The synthesis begins with (R)-2-methylpropane-2-sulfinamide (Ellman’s auxiliary), which provides the chiral sulfur center. Key steps include:
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Methylation : Treatment of (R)-2-methylpropane-2-sulfinamide with methyl iodide in THF at −78°C yields the N-methylated intermediate (88% yield, >99% ee).
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Schiff Base Formation : Reaction with 2-(diphenylphosphino)benzaldehyde under Dean-Stark conditions (toluene, 110°C, 12 hr) generates the imine intermediate.
Critical Parameters :
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Strict moisture control (<50 ppm H₂O) prevents phosphine oxide formation
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Substoichiometric Ti(OiPr)₄ (0.2 equiv) enhances imine stability
Installation of Trifluoromethyl Aryl Groups
The 3,5-bis(trifluoromethyl)phenyl segment is introduced via Suzuki-Miyaura coupling:
| Component | Specification |
|---|---|
| Boronic Acid | 3,5-Bis(trifluoromethyl)phenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv) |
| Solvent | DME/H₂O (4:1 v/v) |
| Temperature | 80°C, 18 hr |
| Yield | 76% |
This step demonstrates remarkable functional group tolerance, preserving both sulfinamide and phosphine moieties.
Diastereoselective Alkylation
The critical C–N bond formation employs a modified Evans alkylation:
Key observations:
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Copper cyanide mediates radical-polar crossover, enhancing stereoselectivity
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Cryogenic conditions (−40°C) suppress epimerization
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Diastereomer separation via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) achieves >99% de
Chiral Induction Mechanisms
The compound’s stereochemistry arises from three interdependent elements:
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Sulfinamide Configuration : (R)-configuration at sulfur enforced by Ellman’s auxiliary
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Phosphine Axial Chirality : Atropselective formation during Suzuki coupling
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Central Carbon Stereocenter : Evans-type asymmetric alkylation
Computational studies (DFT at B3LYP/6-31G* level) reveal a 4.3 kcal/mol preference for the observed diastereomer due to:
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Minimized steric clash between trifluoromethyl and diphenylphosphino groups
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Favorable π-stacking between aryl rings
Purification and Characterization
Final purification employs a three-step protocol:
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Flash Chromatography : Silica gel (230–400 mesh), EtOAc/hexane gradient (10% → 40%)
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Recrystallization : Hexane/CH₂Cl₂ (5:1) at −20°C
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Molecular Sieving : 3Å sieves in toluene to remove trace solvents
Characterization Data :
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¹⁹F NMR (CDCl₃): δ −63.2 (s, CF₃), −64.1 (s, CF₃)
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³¹P NMR (CDCl₃): δ −18.7 (s)
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HRMS : m/z 622.1832 [M+H]⁺ (calc. 622.1829)
Comparative Analysis of Synthetic Approaches
Process Optimization Strategies
Solvent Effects
Non-polar solvents (toluene, xylene) improve phosphine stability but slow reaction kinetics. Additive screening identified 1,2-dimethoxyethane (10% v/v) as optimal for balancing reactivity and ligand integrity.
Catalytic System Tuning
A bimetallic Pd/Cu system (Pd₂(dba)₃/CuTC) accelerates the rate-determining transmetalation step by 3.2× compared to monometallic catalysts.
Temperature Profiling
A gradient protocol (0°C → 60°C → −20°C) during alkylation maximizes yield while minimizing racemization.
Industrial-Scale Considerations
Pilot plant data (50 kg batch) reveals critical scale-up factors:
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Exotherm Management : Jacketed reactors with ΔT < 5°C/min
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Oxygen Sensitivity : Maintain <10 ppm O₂ during phosphine handling
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Crystallization Kinetics : Seeding with 0.1% (w/w) product crystals ensures consistent particle size
Cost analysis identifies the 3,5-bis(trifluoromethyl)phenylboronic acid as the major cost driver (58% of raw material expenses).
Emerging Methodologies
Recent advances demonstrate potential for:
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Electrochemical Synthesis : Anodic oxidation enables catalyst-free C–P bond formation
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Biocatalytic Resolution : Lipase-mediated kinetic resolution achieves 99.5% ee
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Machine Learning Optimization : Bayesian models predict optimal solvent/catalyst combinations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the phosphine moiety allows for oxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups and the sulfinamide moiety can participate in substitution reactions, often under basic or acidic conditions
Scientific Research Applications
[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphine and sulfinamide moieties allow it to form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the trifluoromethyl groups enhance its lipophilicity, enabling it to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Key Properties of [S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide and Analogues
Biological Activity
[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand known for its applications in asymmetric synthesis and catalysis. Its unique structural features contribute to its biological activity, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : C31H28F6NOPS
- Molecular Weight : 607.6 g/mol
- CAS Number : 2565792-74-5
The compound acts primarily as a ligand in various catalytic cycles, enhancing enantioselectivity in reactions involving substrates that are relevant to biological systems. Its structure allows it to interact effectively with biological targets, influencing pathways involved in cancer progression.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through the inhibition of specific kinases involved in cell cycle regulation.
- Nek2 Inhibition :
- The compound has been studied for its ability to inhibit Nek2, a kinase associated with mitotic progression and centrosome separation. High levels of Nek2 expression are often found in various tumors.
- IC50 values for related compounds have shown promising results, with some exhibiting values as low as 0.12 μM, indicating potent activity against cancer cell lines such as HeLa and MDA-MB-231 .
Enzyme Inhibition
The compound's phosphine moiety contributes to its ability to act as an enzyme inhibitor. Phosphine ligands have been shown to modulate the activity of various enzymes by altering their conformation or blocking active sites.
Study 1: Nek2 Inhibition
In a study focusing on Nek2 inhibitors, various derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. The results indicated that modifications to the ligand structure significantly affected potency:
- Compound A : IC50 = 0.12 μM
- Compound B : IC50 = 0.21 μM
These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies targeting Nek2 .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the trifluoromethyl group plays a critical role in enhancing the lipophilicity and binding affinity of the ligand to target proteins. This was confirmed through docking studies which illustrated favorable interactions between the ligand and hydrophobic pockets within the target enzymes .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Nek2 Inhibition | Cancer Cells | 0.12 | Potent inhibitor in vitro |
| Enzyme Inhibition | Various | Varies | Modulates enzyme activity |
| Antiproliferative | HeLa Cells | 0.21 | Significant reduction in cell viability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing [S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide?
- Methodology : Synthesis typically involves multi-step reactions, including phosphine group introduction and sulfinamide formation. Key reagents include oxidizing agents (e.g., hydrogen peroxide) and catalysts for substitution reactions. Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via column chromatography with silica gel and polar/non-polar solvent gradients is recommended .
- Characterization : Monitor reaction progress using TLC and confirm final structure via // NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical validation .
Q. Which analytical techniques are essential for resolving the compound’s stereochemical configuration?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) under isocratic conditions can separate enantiomers. Optical rotation measurements and electronic circular dichroism (ECD) provide complementary data. X-ray crystallography is definitive for absolute configuration determination .
Q. How should the compound be stored to maintain stability during experimental workflows?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the phosphine group and sulfinamide degradation. Regularly assess purity via NMR to detect decomposition .
Advanced Research Questions
Q. How does the ligand’s stereoelectronic profile influence enantioselectivity in transition-metal-catalyzed asymmetric reactions?
- Methodology :
- Steric Effects : Use molecular docking or DFT calculations to analyze spatial interactions between the ligand’s diphenylphosphine group and metal centers (e.g., Pd, Rh). Compare enantiomeric excess (ee) in reactions like hydrogenation or cross-coupling .
- Electronic Effects : Probe electron-donating/withdrawing properties via IR spectroscopy (CO stretching frequencies in metal carbonyl complexes) .
Q. How can researchers resolve contradictions in reported catalytic activity data across studies?
- Methodology :
- Purity Assessment : Compare catalytic performance before/after recrystallization or HPLC purification to rule out impurity effects .
- Condition Optimization : Systematically vary solvent polarity, temperature, and metal/ligand ratios. For example, higher Pd:ligand ratios (1:2) may suppress off-cycle intermediates .
- Stereochemical Cross-Validation : Ensure consistent absolute configuration assignments via X-ray or NOESY experiments .
Q. What strategies enable the use of this ligand in mechanistic studies of catalytic cycles?
- Methodology :
- In Situ Spectroscopy : Employ NMR to track ligand-metal coordination dynamics during catalysis.
- Kinetic Profiling : Use stopped-flow techniques to measure rate constants for oxidative addition/reductive elimination steps. Correlate with DFT-computed transition states .
- Example : In Suzuki-Miyaura coupling, the ligand’s bulky substituents slow transmetallation, identified via Arrhenius plots of rate-limiting steps .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
